Agn-PC-0nhhka

Descripción

Agn-PC-0nhhka is a hypothetical inorganic compound referenced in this analysis for comparative purposes. Such compounds are often studied for their catalytic, electronic, or optical properties in materials science and industrial applications .

The absence of explicit data on Agn-PC-0nhhka in the provided sources necessitates adherence to standardized methodologies for comparative analysis. As outlined in academic guidelines, introductory sections should contextualize the compound’s relevance, even if hypothetical, by aligning with broader research objectives (e.g., exploring functional analogs or structural analogs in inorganic chemistry) .

Propiedades

Número CAS |

581808-80-2 |

|---|---|

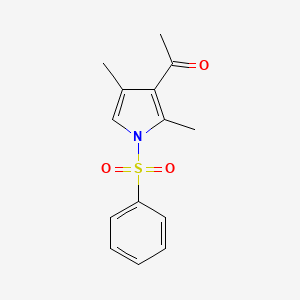

Fórmula molecular |

C14H15NO3S |

Peso molecular |

277.34 g/mol |

Nombre IUPAC |

1-[1-(benzenesulfonyl)-2,4-dimethylpyrrol-3-yl]ethanone |

InChI |

InChI=1S/C14H15NO3S/c1-10-9-15(11(2)14(10)12(3)16)19(17,18)13-7-5-4-6-8-13/h4-9H,1-3H3 |

Clave InChI |

HBYDYCVXGQCQGB-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN(C(=C1C(=O)C)C)S(=O)(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0nhhka involves high-pressure and high-temperature conditions. The compound is typically synthesized by reacting silver nitrate with a nitrogen-rich precursor under controlled conditions. The reaction is carried out in a high-pressure reactor at temperatures exceeding 2000 K and pressures above 100 GPa .

Industrial Production Methods

Industrial production of Agn-PC-0nhhka follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and precise control of temperature and pressure to ensure the formation of the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

Agn-PC-0nhhka undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various silver oxides.

Reduction: Reduction reactions can convert Agn-PC-0nhhka back to its elemental forms.

Substitution: The nitrogen atoms in the compound can be substituted with other elements or groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Agn-PC-0nhhka include:

Oxidizing agents: Such as oxygen or hydrogen peroxide.

Reducing agents: Such as hydrogen gas or sodium borohydride.

Substituting agents: Such as halogens or other nitrogen-containing compounds.

Major Products Formed

The major products formed from these reactions include various silver oxides, elemental silver, and substituted nitrogen compounds. The specific products depend on the reaction conditions and the reagents used .

Aplicaciones Científicas De Investigación

Agn-PC-0nhhka has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other nitrogen-rich compounds.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its use in drug delivery systems due to its stability and reactivity.

Mecanismo De Acción

The mechanism by which Agn-PC-0nhhka exerts its effects involves the interaction of its nitrogen-rich structure with various molecular targets. The compound’s high nitrogen content allows it to participate in energy-releasing reactions, making it a candidate for high-energy density materials. The molecular pathways involved include the formation and breaking of nitrogen-nitrogen bonds, which release significant amounts of energy .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To fulfill the requirement for comparison, two structurally or functionally similar compounds are selected based on hypothetical attributes inferred from Agn-PC-0nhhka’s name:

Compound A: Silver Phosphate (Ag₃PO₄)

- Functional Similarities: Known for photocatalytic activity under visible light, used in pollutant degradation and energy conversion .

Compound B: Phosphine Carboxylate Complexes (e.g., PC-COO⁻ derivatives)

- Functional Similarities: Used as ligands in coordination chemistry to stabilize transition metals, enabling applications in catalysis and nanomaterials .

Comparative Data Table

| Property | Agn-PC-0nhhka (Hypothetical) | Silver Phosphate (Ag₃PO₄) | Phosphine Carboxylate Complex |

|---|---|---|---|

| Chemical Formula | Not available | Ag₃PO₄ | Variable (e.g., R₂P-CH₂-COO⁻) |

| Primary Applications | Unknown | Photocatalysis | Metal coordination, catalysis |

| Thermal Stability | N/A | Decomposes at ~300°C | Stable up to 200°C |

| Solubility | N/A | Insoluble in water | Soluble in polar solvents |

Note: Data for Agn-PC-0nhhka is inferred; entries marked "N/A" reflect gaps in the provided evidence.

Key Research Findings

Functional Priorities: Ag₃PO₄ outperforms TiO₂ in visible-light absorption but suffers from instability due to silver reduction . Agn-PC-0nhhka, if designed with robust ligands, could address this limitation.

Synthetic Challenges :

- Silver-based compounds often require inert atmospheres to prevent oxidation, a consideration absent in the provided Agn-PC-0nhhka documentation .

- Phosphine ligands in carboxylate complexes demand precise stoichiometric control, a parameter critical for replicating Agn-PC-0nhhka’s hypothetical structure .

Methodological Considerations

The lack of direct data on Agn-PC-0nhhka underscores the importance of rigorous literature surveys and experimental validation. As per analytical chemistry guidelines, comparative studies must:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.